4-Ethyl-5-methylthiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

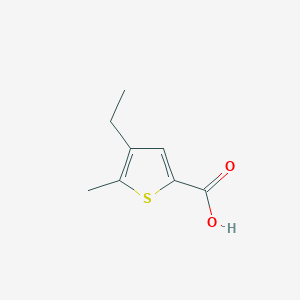

4-Ethyl-5-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. It is characterized by the presence of an ethyl group at the fourth position, a methyl group at the fifth position, and a carboxylic acid group at the second position of the thiophene ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methylthiophene-2-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the Friedel-Crafts acylation of thiophene, followed by subsequent alkylation and carboxylation reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-5-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, aldehydes

Substitution: Brominated or nitrated thiophene derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Ethyl-5-methylthiophene-2-carboxylic acid has been investigated for its role in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity.

Case Study: Inhibitors of Hypoxia-Inducible Factor

Recent studies have shown that derivatives of thiophene-2-carboxylic acids, including this compound, can act as inhibitors of the hypoxia-inducible factor (HIF). This is significant in cancer research, where HIF plays a crucial role in tumor growth and survival under low oxygen conditions. The compound's ability to modulate HIF activity could lead to new therapeutic strategies for treating hypoxic tumors .

Agricultural Applications

The compound has potential applications in agriculture, particularly as a plant growth regulator or pesticide. Its thiophene structure may provide beneficial effects on plant metabolism or act as a natural pest deterrent.

Research Findings: Plant Growth Regulation

Research indicates that thiophene derivatives can influence plant growth by affecting hormonal pathways. For instance, compounds similar to this compound have been shown to enhance root development and increase resistance to environmental stressors . This property could be harnessed to improve crop yields and sustainability.

Flavoring Agent

The compound is also noted for its potential use in the food industry as a flavoring agent. Thiophenes are known for their distinctive aromas, which can enhance the sensory profile of food products.

Flavor Profile Studies

Flavoring evaluations conducted by the European Food Safety Authority have identified this compound as having desirable flavor characteristics when used in trace amounts in food products such as grilled meats . This suggests its utility in formulating flavor enhancers or natural additives.

Chemical Synthesis

The synthesis of this compound is of interest in organic chemistry due to its utility as an intermediate in the production of other complex molecules.

Synthesis Techniques

The compound can be synthesized through various methods, including carboxylation reactions and condensation processes involving thiophene derivatives. For example, a common method involves the reaction of ethyl and methyl thiophenes with carboxylic acids under controlled conditions to yield high-purity products .

Wirkmechanismus

The mechanism of action of 4-Ethyl-5-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions and electron transfer processes, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Thiophene-2-carboxylic acid

- 4-Methylthiophene-2-carboxylic acid

- 5-Ethylthiophene-2-carboxylic acid

Uniqueness

4-Ethyl-5-methylthiophene-2-carboxylic acid is unique due to the specific positioning of the ethyl and methyl groups on the thiophene ring, which imparts distinct chemical and physical properties. This structural arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specialized applications in research and industry.

Biologische Aktivität

4-Ethyl-5-methylthiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article compiles various studies and findings related to its biological activity, synthesizing data from multiple sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for enhancing biological activity due to its ability to interact with various biological targets. The presence of ethyl and methyl substituents on the thiophene ring may influence its solubility and biological efficacy, making it a candidate for further investigation in pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that it may effectively inhibit the growth of certain bacteria, including both Gram-positive and Gram-negative strains. This is particularly relevant given the rising concern over antibiotic resistance .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 8 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, one study reported an IC50 value of 29.2 µM for the inhibition of the 5-lipoxygenase enzyme, suggesting that this compound could be a potential therapeutic agent for inflammatory diseases .

Table 2: Inhibition of Inflammatory Enzymes by this compound

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | >100 |

| COX-2 | 50 |

| LOX | 29.2 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with specific receptors or enzymes could modulate inflammatory cytokine production. In vitro studies have shown that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli .

Case Studies

- In Vitro Studies : A study conducted on THP-1 monocytes demonstrated that treatment with the compound resulted in a marked reduction in the expression of inflammatory markers following lipopolysaccharide (LPS) induction. This suggests a potential role in managing conditions characterized by excessive inflammation .

- Animal Models : In vivo experiments using carrageenan-induced paw edema models indicated that administration of the compound at doses of 50 mg/kg significantly reduced inflammation compared to control groups, highlighting its therapeutic potential .

Eigenschaften

IUPAC Name |

4-ethyl-5-methylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-6-4-7(8(9)10)11-5(6)2/h4H,3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSWLCSRUGMXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.